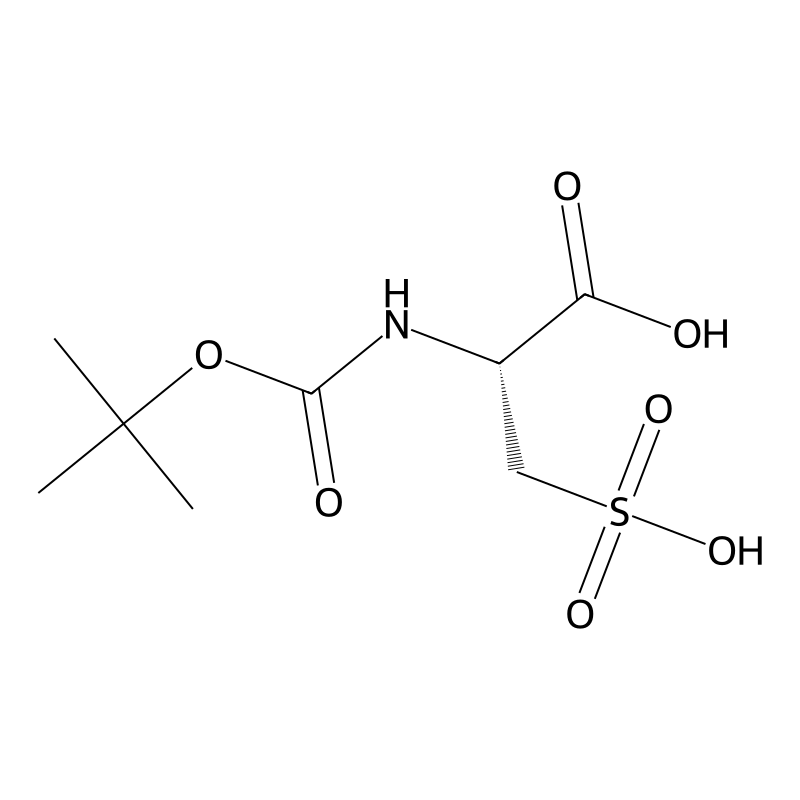

Boc-L-cysteic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

Boc-L-cysteic acid is a valuable building block for the chemical synthesis of peptides, which are short chains of amino acids linked by peptide bonds. The Boc group ensures the cysteine residue participates only in the desired peptide bond formation at its C-terminus. Researchers can then cleave the Boc protecting group to reveal the functional cysteine group in the final peptide product []. This process is crucial for studying protein function and designing new drugs.

Studies on Glutathione Metabolism

Boc-L-cysteic acid can be used to investigate the metabolism of glutathione, a tripeptide containing glycine, cysteine, and glutamate. Glutathione is a vital antioxidant in cells, and understanding its metabolism is essential for research on oxidative stress and related diseases []. By incorporating Boc-L-cysteic acid into the cellular environment, scientists can track the incorporation of cysteine into glutathione and study factors affecting its synthesis and degradation.

Research on Lanthanide Complexes

Lanthanide complexes are compounds containing lanthanide ions (elements with atomic numbers 57 to 71) bonded to organic molecules. These complexes have potential applications in various fields, including medicine and materials science. Boc-L-cysteic acid can be used as a ligand (molecule that binds to a central metal ion) to design lanthanide complexes with specific properties. The carboxylic acid and thiol groups of Boc-L-cysteic acid can participate in coordination with the lanthanide ion, influencing the complex's stability and function [].

Boc-L-cysteic acid is a derivative of the amino acid cysteine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group. Its chemical formula is C₈H₁₅N₀₇S, and it has a molecular weight of approximately 269.28 g/mol. The Boc group is commonly used in peptide synthesis to protect the amino group during

- Condensation Reactions: It can react with carboxylic acids to form amides.

- Redox Reactions: The sulfur atom can be oxidized or reduced, affecting the compound's reactivity and biological activity .

Boc-L-cysteic acid exhibits several biological activities due to its structural similarity to cysteine. It plays a role in:

- Protein Synthesis: As a precursor to proteins, it is incorporated into peptides and proteins during translation.

- Antioxidant Activity: Like other sulfur-containing amino acids, it may contribute to cellular defense against oxidative stress .

- Neurotransmitter Regulation: It may influence neurotransmitter systems due to its structural properties, although specific mechanisms require further investigation.

Boc-L-cysteic acid can be synthesized through several methods:

- Boc Protection of L-Cysteic Acid: The most common method involves the reaction of L-cysteic acid with Boc anhydride in a suitable solvent (like dichloromethane) under basic conditions.

- Direct Synthesis from Cysteine: Cysteine can be oxidized and subsequently protected with the Boc group.

- Enzymatic Methods: Some studies suggest using specific enzymes to catalyze the formation of Boc-L-cysteic acid from precursor compounds .

Boc-L-cysteic acid has various applications in biochemistry and pharmaceutical research:

- Peptide Synthesis: It is frequently used as a building block in the synthesis of peptides and proteins.

- Biochemical Research: It serves as a tool for studying cysteine-related biological processes and mechanisms.

- Drug Development: Its derivatives may have potential therapeutic applications due to their biological activities .

Research on Boc-L-cysteic acid's interactions primarily focuses on its role in protein synthesis and its effects on cellular systems. Interaction studies have shown:

- Binding Affinity: It may interact with various receptors or enzymes involved in metabolic pathways.

- Synergistic Effects: When combined with other amino acids or compounds, it may enhance or modulate biological responses .

Boc-L-cysteic acid shares similarities with several other compounds, particularly those related to cysteine and its derivatives. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| L-Cysteine | C₃H₇N₁O₂S | Precursor to glutathione; free thiol group |

| L-Cystine | C₆H₁₂N₂O₄S₂ | Dimer formed by oxidation of cysteine |

| N-Acetylcysteine | C₅H₉N₁O₃S | Acetylated form; used as a mucolytic agent |

| Boc-L-cysteine | C₈H₁₅N₁O₂S | Similar protecting group; lacks sulfonic acid |

Uniqueness of Boc-L-cysteic Acid

Boc-L-cysteic acid's uniqueness lies in its sulfonic acid group, which differentiates it from other cysteine derivatives. This structural modification enhances its solubility and reactivity, making it particularly useful in peptide synthesis and biochemical research.